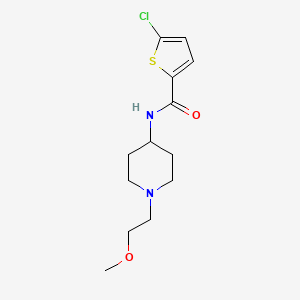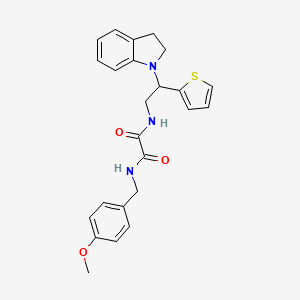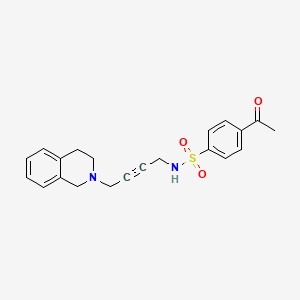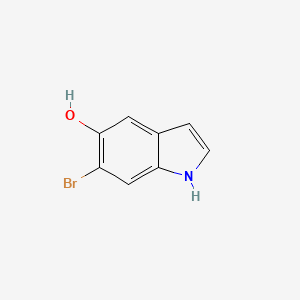
6-Bromo-5-hydroxyindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-hydroxyindole is an indole derivative . It has been used in various scientific research due to its unique properties. It is particularly valuable for studying organic synthesis, drug discovery, and biological applications.
Synthesis Analysis
A series of new ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives were synthesized . The structures of these new compounds were confirmed by IR, 1H-NMR, and MS . They were tested for their anti-influenza virus activity in vitro .Molecular Structure Analysis
The molecular structures of the title compound have been optimized . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The target compound (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one, which is a quinolone derivative holding tosyl group, has been successfully synthesized through reported method via aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions .Scientific Research Applications
- Indole , the parent molecule of 6-Bromo-5-hydroxyindole, serves as a signaling molecule produced by both bacteria and plants. In particular, it plays a crucial role in bacterial quorum sensing (QS), allowing microbial communities to adapt and survive in natural environments .
Biological Signaling and Quorum Sensing
Anti-Influenza Virus Activity
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of 6-Bromo-5-hydroxyindole research could involve the development of new derivatives with enhanced biological activities . Additionally, the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories could be explored .
properties
IUPAC Name |
6-bromo-1H-indol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h1-4,10-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URERMTGVHAWORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-hydroxyindole | |
Q & A
Q1: What is the primary biological activity reported for 6-bromo-5-hydroxyindole derivatives?
A1: Research primarily focuses on the in vitro antiviral activity of 6-bromo-5-hydroxyindole derivatives. Specifically, these compounds have shown activity against human influenza A3 virus [, ] and respiratory syncytial virus (RSV) [].
Q2: What synthetic routes are commonly employed to produce 6-bromo-5-hydroxyindole and its derivatives?
A3: The synthesis of these compounds typically involves multi-step reactions. One common approach uses quinone and 3-ethylaminocrotonate as starting materials [, ]. Another method utilizes a series of reactions starting with ethyl 4-chloroacetoacetate and thiophenol, proceeding through sulfide etherification, amination, and Nenitzescu reactions to yield derivatives like 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl [].
Q3: Have any structure-activity relationship (SAR) studies been conducted on 6-bromo-5-hydroxyindole derivatives?
A4: While comprehensive SAR studies haven't been extensively detailed in the provided literature, researchers have synthesized a variety of derivatives with modifications at different positions on the indole ring [, ]. These modifications include the introduction of arylthiomethyl and tertiary aminomethyl groups at the 2 and 4 positions, respectively []. The goal of these modifications is likely to explore the impact on antiviral activity and identify potent compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2639037.png)
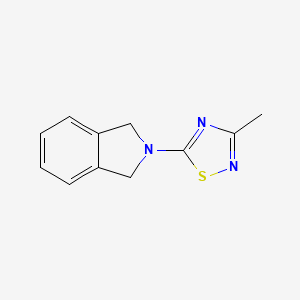
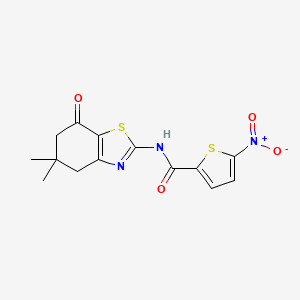
![1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2639042.png)
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/no-structure.png)
![N-(2-fluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2639046.png)
![3-Bromo-4-[(3-fluorophenyl)methoxy]aniline](/img/structure/B2639047.png)
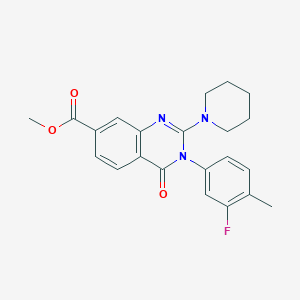
![2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate](/img/structure/B2639050.png)
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2639053.png)
